tert-Butyl 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
Description
tert-Butyl 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate (CAS: 916326-31-3) is a halogenated pyrazolo[3,4-b]pyridine derivative with the molecular formula C₁₁H₁₁BrIN₃O₂ and a molecular weight of 424.03 g/mol . It features a tert-butyl carboxylate group at the 1-position, a bromine atom at the 5-position, and an iodine atom at the 3-position of the pyrazolo[3,4-b]pyridine core. This compound is stored under sealed, dry conditions at 2–8°C and is commonly used in pharmaceutical and organic synthesis due to its dual halogen substituents, which enable sequential cross-coupling reactions .
Properties
IUPAC Name |
tert-butyl 5-bromo-3-iodopyrazolo[3,4-b]pyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrIN3O2/c1-11(2,3)18-10(17)16-9-7(8(13)15-16)4-6(12)5-14-9/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXIOVBJEZOJTPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=C(C=N2)Br)C(=N1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrIN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40727188 | |
| Record name | tert-Butyl 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40727188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
916326-31-3 | |
| Record name | tert-Butyl 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40727188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of tert-Butyl 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate typically involves the halogenation of pyrazolo[3,4-b]pyridine derivatives. One common method includes the reaction of 3-iodo-1H-pyrazolo[3,4-b]pyridine with bromine in the presence of a suitable solvent such as dichloromethane . The reaction is carried out under reflux conditions, followed by purification steps to isolate the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The iodine atom at position 3 demonstrates superior leaving-group capability compared to bromine, enabling selective substitution under mild conditions:
Key observation : Iodine substitution occurs preferentially due to lower bond dissociation energy (C–I: 234 kJ/mol vs. C–Br: 276 kJ/mol) .
Transition Metal-Catalyzed Coupling Reactions
Both halogen atoms participate in cross-coupling reactions, with bromine showing higher reactivity in Suzuki-Miyaura couplings:
Suzuki-Miyaura Coupling (C5-Bromine)
Conditions : Pd(PPh₃)₄, K₂CO₃, arylboronic acid, dioxane/H₂O (3:1), 90°C .
Example :
-
Phenylboronic acid → 5-Phenyl-3-iodo derivative (94% yield) .
-
Electron-deficient boronic acids require higher temperatures (110°C) .
Sonogashira Coupling (C3-Iodine)
Conditions : PdCl₂(PPh₃)₂, CuI, Et₃N, 80°C :
Deprotection of the tert-Butyl Group
The carboxylate protecting group is cleaved under acidic conditions:
| Acid | Time | Temperature | Product | Purity |
|---|---|---|---|---|
| Trifluoroacetic acid (TFA) | 2h | 25°C | 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine | >95% |
| HCl (4M in dioxane) | 4h | 60°C | Same as above | 92% |
Application : Deprotection enables further functionalization at N1 position .
Halogen Exchange Reactions
The iodine atom undergoes efficient halogen swapping:
| Reagent | Conditions | New Halogen | Yield |
|---|---|---|---|
| CuBr₂ | DMF, 120°C, 24h | Bromine | 74% |
| Cl₂ gas | CH₂Cl₂, 0°C, 2h | Chlorine | 68% |
Mechanistic insight : Radical pathways dominate in copper-mediated exchanges .
Reduction of Pyridine Ring
Conditions : H₂ (1 atm), 10% Pd/C, EtOH, 25°C :
Oxidation at C7 Position
Conditions : mCPBA, CH₂Cl₂, 0°C → 25°C :
Comparative Reactivity Analysis
| Position | Reactivity Profile | Preferred Reactions |
|---|---|---|
| C3-Iodo | 1. Nucleophilic substitution 2. Sonogashira coupling | Amination, alkynylation |
| C5-Bromo | 1. Suzuki coupling 2. Ullmann reaction | Aryl/heteroaryl introductions |
| N1-Boc | Acid-sensitive deprotection | TFA-mediated cleavage |
Synergistic effects : Sequential C3 and C5 modifications enable combinatorial library synthesis .
Stability Considerations
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Light sensitivity : Iodine substituent causes gradual decomposition under UV light (t₁/₂ = 14 days) .
-
Storage recommendations : -20°C under argon, shielded from light .
This comprehensive analysis demonstrates the compound's utility as a versatile intermediate in medicinal chemistry and materials science. The orthogonal reactivity of its halogen substituents and protected amine position enables precise structural modifications, making it particularly valuable for drug discovery pipelines .
Scientific Research Applications
Medicinal Chemistry
The compound has demonstrated potential as a scaffold for developing new therapeutic agents. Several studies have reported its efficacy in:
- Inhibition of Kinases : Compounds derived from this scaffold have shown significant inhibitory activity against cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. For instance, one derivative exhibited an IC50 value of 0.36 µM against CDK2, highlighting its potential in cancer therapy .
Antimicrobial Activity
Research indicates that derivatives of pyrazolo[3,4-b]pyridines can act as antimicrobial agents. For example:
- Inhibition of Bacterial Enzymes : A study identified compounds that inhibit BasE, an enzyme involved in siderophore biosynthesis in bacteria such as Acinetobacter baumannii and Klebsiella pneumoniae. This suggests potential applications in treating bacterial infections .
Biological Pathway Studies
The unique structural features of tert-butyl 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate allow researchers to explore various biological pathways:
- Mechanistic Studies : The compound's interactions with enzymes and receptors can provide insights into cellular mechanisms and disease processes .
Case Studies
Mechanism of Action
The mechanism of action of tert-Butyl 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. For example, it has been studied as an inhibitor of tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . The compound binds to the active site of the kinase, preventing its activation and subsequent signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional differences between tert-butyl 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate and analogous compounds are critical for understanding their reactivity, stability, and applications. Below is a detailed comparison:
Structural Analogues
Biological Activity
tert-Butyl 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its biological activities, particularly as a potential therapeutic agent. This article reviews its biological activity, including mechanisms of action, cellular effects, and applications in drug discovery.
Chemical Structure and Properties
The compound has the molecular formula C11H12BrI N3O2 and features a pyrazolo[3,4-b]pyridine core substituted with bromine and iodine atoms. Its structural characteristics contribute to its reactivity and interaction with biological targets.
Target Enzymes
This compound has been identified as a tropomyosin receptor kinase (TRK) inhibitor , which plays a crucial role in various signaling pathways involved in cancer cell proliferation and survival. The inhibition of TRKs leads to the disruption of downstream signaling cascades such as Ras/Erk and PI3K/Akt pathways, which are pivotal in tumorigenesis.
Biochemical Pathways
The compound's interaction with TRKs results in:
- Inhibition of phosphorylation : By binding to the kinase domain, it prevents substrate phosphorylation.
- Modulation of cell signaling : Alters pathways that regulate cell growth and apoptosis.
Anticancer Properties
Research indicates that this compound exhibits antiproliferative activity against various cancer cell lines. For example:
- Cell Lines Tested : Km-12 (colon cancer), HEL (acute erythroid leukemia), K-562 (chronic myeloid leukemia), and breast cancer lines (MCF-7, MDA-MB-231).
- Mechanism : Inhibition of cell proliferation is linked to the compound's ability to interfere with critical signaling pathways.
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties. In vitro studies demonstrated effectiveness against several bacterial strains using methods such as the agar-well diffusion technique. Specific findings include:
- Active Against : Gram-positive and Gram-negative bacteria.
Case Studies and Research Findings
A series of studies have explored the biological activity of this compound:
- Antiproliferative Activity Study :
- Structure–Activity Relationship (SAR) :
Data Table: Biological Activity Overview
| Cell Line | IC50 Value (μM) | Activity Type |
|---|---|---|
| Km-12 | 2.50 | Anticancer |
| HEL | 1.30 | Anticancer |
| K-562 | 3.25 | Anticancer |
| MDA-MB-231 | 4.75 | Anticancer |
| S. aureus | 15.00 | Antibacterial |
| E. coli | 20.00 | Antibacterial |
Q & A
Basic: What are the standard synthetic protocols for tert-Butyl 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate?
The synthesis typically involves sequential halogenation and protection steps. A representative procedure involves coupling 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine with tert-butyl chloroformate in the presence of a base like K₂CO₃ in acetonitrile (ACN). After stirring at room temperature, the product is extracted with EtOAc, washed with brine, dried over Na₂SO₄, and purified via silica gel chromatography (eluent: hexane/EtOAc gradients) to achieve moderate yields (50–70%) .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : Assigns proton and carbon environments, with characteristic signals for the tert-butyl group (δ ~1.44 ppm, singlet) and pyrazolo-pyridine backbone (δ 7.5–8.5 ppm for aromatic protons) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (exact mass: 330.0077) .
- FT-IR : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) from the carboxylate group .
Advanced: How can reaction conditions be optimized to improve yield in derivative synthesis?
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, ACN) enhance reactivity in nucleophilic substitutions .
- Catalyst use : Pd-based catalysts (e.g., Pd(PPh₃)₄) can facilitate cross-coupling reactions for introducing aryl/alkyl groups at halogenated positions .
- Temperature control : Stepwise heating (e.g., reflux in THF at 65°C) minimizes side reactions during iodination/bromination steps .
Advanced: What computational tools aid in predicting the reactivity of this compound?
- Density Functional Theory (DFT) : Models electronic properties (e.g., Fukui indices) to predict electrophilic/nucleophilic sites for functionalization .
- Molecular docking : Evaluates binding affinities of derivatives (e.g., sulfonamide-linked analogs) to biological targets like bacterial enzymes .
Basic: How is the tert-butyl group strategically advantageous in synthesis?
The tert-butyl carbamate (Boc) group:
- Acts as a protecting group for the pyrazole NH, preventing unwanted side reactions during halogenation or cross-coupling .
- Enhances solubility in organic solvents, facilitating purification via chromatography .
Advanced: How are structural contradictions resolved during X-ray crystallographic analysis?
- Software tools : SHELXL refines crystal structures by adjusting anisotropic displacement parameters and validating against Fo-Fc difference maps .
- Validation metrics : Check R-factor convergence (<0.05), data-to-parameter ratios (>15:1), and geometry outliers (e.g., bond angle deviations >5°) .
Basic: What safety precautions are essential when handling this compound?
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Perform reactions in a fume hood to mitigate inhalation risks from volatile reagents (e.g., ACN) .
- Storage : Keep in a cool, dry place away from ignition sources, as tert-butyl groups can decompose under heat .
Advanced: How do steric and electronic effects influence substitution patterns in derivatives?
- Steric hindrance : The tert-butyl group directs electrophiles (e.g., iodonium salts) to the less hindered 3-position of the pyridine ring .
- Electronic effects : Electron-withdrawing bromine at C5 activates the pyridine ring for nucleophilic aromatic substitution at C3 .
Basic: What are the primary research applications of this compound?
- Pharmaceutical intermediates : Used to synthesize antibacterial agents (e.g., sulfonamide derivatives) via Buchwald-Hartwig amination .
- Ligand design : Functionalized as sigma receptor ligands for neuropharmacology studies .
Advanced: How are regioselectivity challenges addressed during halogenation?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
